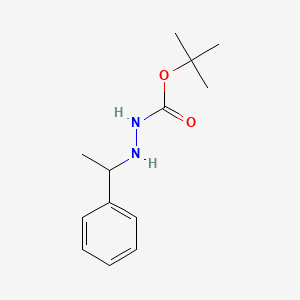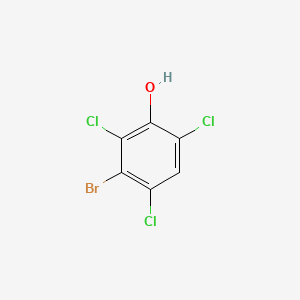
4H-1,3-Thiazine, 5,6-dihydro-2-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,3-Thiazine, 5,6-dihydro-2-propyl- is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Thiazine, 5,6-dihydro-2-propyl- can be achieved through several methods. One common approach involves the reaction of thioureas or thioamides with Michael acceptors. Another method includes the reaction between thioureas and malonic acid derivatives. Additionally, reactions between 3-mercaptoacrylamides and carbonyl compounds or Michael acceptors can also yield this compound .
Industrial Production Methods
Industrial production of 4H-1,3-Thiazine, 5,6-dihydro-2-propyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4H-1,3-Thiazine, 5,6-dihydro-2-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.
科学的研究の応用
4H-1,3-Thiazine, 5,6-dihydro-2-propyl- has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 4H-1,3-Thiazine, 5,6-dihydro-2-propyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
Some similar compounds include:
- 2-Propyl-5,6-dihydro-4H-1,3-thiazine
- 2- (2-phenylpropyl)-5,6-dihydro-4H-1,3-thiazine
- 2-nonyl-5,6-dihydro-4H-1,3-thiazine
- 2-octyl-5,6-dihydro-4H-1,3-thiazine
Uniqueness
4H-1,3-Thiazine, 5,6-dihydro-2-propyl- is unique due to its specific substitution pattern and the resulting biological activity. Its propyl group at the 2-position can influence its chemical reactivity and interaction with biological targets, distinguishing it from other thiazine derivatives.
特性
CAS番号 |
28221-32-1 |
|---|---|
分子式 |
C7H13NS |
分子量 |
143.25 g/mol |
IUPAC名 |
2-propyl-5,6-dihydro-4H-1,3-thiazine |
InChI |
InChI=1S/C7H13NS/c1-2-4-7-8-5-3-6-9-7/h2-6H2,1H3 |
InChIキー |
HMEGFPYZTQOLFY-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NCCCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12006099.png)

![N'-[(E)-1-(1-naphthyl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B12006109.png)
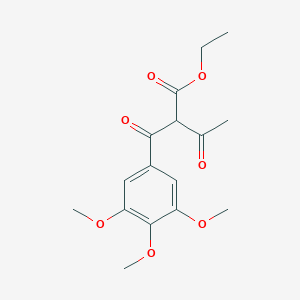
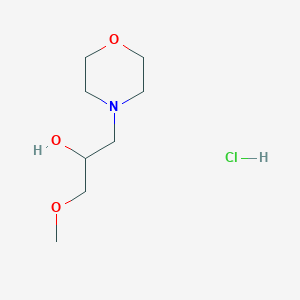
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12006124.png)

![2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol](/img/structure/B12006135.png)
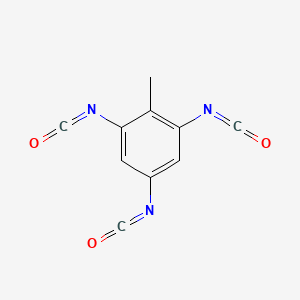
![4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B12006140.png)

![4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2,6-dimethylphenyl acetate](/img/structure/B12006156.png)
